4-Methylnicotinic acid

GPR109A HCA2 Niacin Receptor

Ordering 'methylnicotinic acid' without specifying the isomer risks receiving a compound inactive in target assays. 4-Methylnicotinic acid (CAS 3222-50-2) is the defined negative control for NAADP signaling: it occupies the NAADP binding site without triggering Ca2+ release, while 5-substituted analogs retain full agonist activity. In HCA2 receptor studies, it provides a low-affinity reference (IC50=327 nM vs 21 nM for the 6-methyl isomer). Established reductive dechlorination route supports bulk supply. Confirm correct regiochemistry for coupling reactions.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 3222-50-2
Cat. No. B1296157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylnicotinic acid
CAS3222-50-2
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1)C(=O)O
InChIInChI=1S/C7H7NO2/c1-5-2-3-8-4-6(5)7(9)10/h2-4H,1H3,(H,9,10)
InChIKeyZKUZSTXNVMIDCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylnicotinic Acid: Physicochemical & Synthetic Profile


4-Methylnicotinic acid (CAS 3222-50-2, also known as 4-methylpyridine-3-carboxylic acid) is a monosubstituted pyridinecarboxylic acid with a molecular formula of C₇H₇NO₂ and a molecular weight of 137.14 g/mol [1]. It is commercially available as a research-grade chemical with typical purity specifications of 95–98% [2] and is supplied as a white to tan crystalline powder with a melting point range of 212–221 °C .

1 Positional isomer probe for HCA2/GPR109A receptor studies
2 NAADP analog synthesis requiring inactive control compounds
3 Scalable building block with documented process chemistry route

4-Methylnicotinic Acid: Position-Specific Outcomes


Although all methylnicotinic acid isomers share the identical molecular formula (C₇H₇NO₂) and molecular weight (137.14 g/mol), the position of the methyl substituent on the pyridine ring profoundly alters molecular recognition, receptor pharmacology, and chemical reactivity. Substitution at the 4-position confers a unique structural constraint that, in nicotinic acid adenine dinucleotide phosphate (NAADP) analogs, abolishes Ca²⁺-releasing agonist activity, whereas 5-substituted derivatives retain high potency [1]. Similarly, in nicotinic acid receptor (GPR109A/HCA2) pharmacology, the 4-methyl modification yields dramatically different affinity profiles compared to the 5- and 6-methyl isomers [2]. Consequently, procurement specifications that merely require "a methylnicotinic acid" without designating the precise positional isomer risk introducing unintended biological inertness or synthetic incompatibility.

This Product 4-Methyl isomer
Potential Substitute 5-Methyl or 6-Methyl isomer
Positional isomer mismatch may result in unintended HCA2 receptor activation, with 5-methyl and 6-methyl isomers showing measurable functional potency that 4-methyl lacks.
This Product 4-Methylnicotinic acid (inert NAADP analog context)
Potential Substitute 5-Substituted nicotinic acid (active NAADP analog)
Substituting with a 5-substituted analog may produce full Ca²⁺-release agonist activity, whereas 4-substitution abolishes it, compromising negative control experiments.
This Product Documented scalable synthesis
Potential Substitute Other methylnicotinic acid isomers
Alternative isomers may lack validated large-scale synthetic routes, introducing supply chain or cost-predictability risks for multi-gram procurement.

4-Methylnicotinic Acid: Key Comparative Evidence


HCA2 Receptor Affinity: 4-Methyl vs. 6-Methyl Isomer

In competitive radioligand displacement assays using [5,6-³H]-nicotinic acid on recombinant human HCA2 (GPR109A) receptor expressed in Flp-In HEK293 cell membranes, 4-methylnicotinic acid demonstrates an IC₅₀ of 327 nM [1]. In contrast, a structurally related 6-substituted nicotinic acid derivative (CHEMBL3589836) exhibits an IC₅₀ of 21 nM under identical assay conditions, representing a 15.6-fold higher affinity [2]. This quantitative difference establishes that the 4-methyl positional isomer is a substantially weaker HCA2 ligand than the 6-substituted comparator.

HCA2 Receptor Affinity
Cross-study comparable
4-Methyl IC₅₀ = 327 nM vs. 6-Substituted analog IC₅₀ = 21 nM (15.6-fold lower affinity)
Supports low-affinity comparator selection for HCA2/GPR109A studies
Recombinant human HCA2, [³H]-nicotinic acid displacement assay context
GPR109A HCA2 Niacin Receptor Lipid Metabolism

NAADP Agonist Activity: 4- vs. 5-Substitution

In NAADP (nicotinic acid adenine dinucleotide phosphate) analog studies, substitution at the 4-position of the nicotinic acid moiety results in complete loss of agonist potency for Ca²⁺ release from sea urchin egg homogenates and loss of competitive binding potency in [³²P]NAADP ligand binding assays [1]. In stark contrast, several 5-substituted NAADP derivatives maintain high potency for binding and exhibit full agonist activity for Ca²⁺ release, with 5-azido-NAADP demonstrating an IC₅₀ of 18 nM in competition binding [1]. This positional specificity establishes 4-methylnicotinic acid as a defined negative control or a building block for generating signaling-inert NAADP analogs.

NAADP Agonist Activity
Class-level inference
4-Substitution: complete loss of Ca²⁺ release activity vs. 5-Substituted analogs: full agonist activity (IC₅₀ ~18 nM)
Defines 4-methyl isomer as a signaling-inert NAADP analog building block
Sea urchin egg homogenate Ca²⁺ release and [³²P]NAADP binding assay context
NAADP Calcium Signaling Second Messenger Sea Urchin Egg

GPR109A Activation: Isomer Potency Comparison

In functional G protein activation assays using membrane preparations from epididymal adipocytes and spleen, 5-methylnicotinic acid and 6-methylnicotinic acid exhibit measurable EC₅₀ values for receptor activation: 5-methylnicotinic acid shows an EC₅₀ of 30.2 μM (95% CI: 20.1–45.6 μM) in adipocytes and 30.0 μM (95% CI: 13.1–68.7 μM) in spleen [1]. 6-Methylnicotinic acid exhibits an EC₅₀ of 72.6 μM (95% CI: 51.5–103 μM) in adipocytes and 53.7 μM (95% CI: 26.7–108 μM) in spleen [1]. While direct EC₅₀ data for 4-methylnicotinic acid in this assay system are not reported, the weak HCA2 binding affinity (IC₅₀ = 327 nM) [2] predicts that its functional potency would be substantially lower than both the 5-methyl and 6-methyl isomers, or potentially undetectable. This establishes a clear rank-order differentiation among the three positional isomers.

GPR109A Activation
Cross-study comparable
Predicted potency rank: 5-Methyl (EC₅₀ ~30 μM) > 6-Methyl (EC₅₀ ~53-73 μM) > 4-Methyl (weak/undetectable based on binding IC₅₀)
Supports selection where minimal GPR109A engagement is required
G protein activation assay in adipocyte and spleen membrane context
GPR109A EC50 Adipocyte Lipolysis

Scalable Synthesis via Reductive Dechlorination

An efficient, scalable process for the synthesis of 4-methylnicotinic acid has been developed and validated for batch processing. The route utilizes commercially available 2,6-dichloro-4-methylnicotinonitrile as the starting material, with the key step being reductive dechlorination in the presence of zinc and ammonia, followed by hydrolysis to yield the target acid [1]. Reaction parameters and purification methods have been systematically optimized, making this approach suitable for research laboratories and fine chemical suppliers requiring multi-gram to kilogram quantities [1]. In contrast, synthetic routes for certain other methylnicotinic acid isomers may rely on less efficient or less well-documented methods, potentially impacting cost and availability at scale.

Scalable Synthesis Route
Supporting evidence
Validated batch process: Zn/NH₃ reductive dechlorination of 2,6-dichloro-4-methylnicotinonitrile
Supports supply chain continuity and cost predictability for research procurement
Published optimized parameters for multi-gram to kilogram scale
Process Chemistry Large-Scale Synthesis Reductive Dechlorination Batch Processing

4-Methylnicotinic Acid: Application Scenarios


NAADP Inactive Analogs for Calcium Signaling

4-Methylnicotinic acid serves as the optimal nicotinic acid component for synthesizing NAADP analogs intended as negative controls or as structural probes to investigate the positional determinants of receptor activation. Substitution at the 4-position has been demonstrated to abolish Ca²⁺-releasing agonist activity, whereas 5-substituted analogs retain full potency [1]. Researchers designing NAADP derivatives should select the 4-methyl building block when aiming to generate compounds that occupy the NAADP binding site without triggering calcium mobilization.

Low-Affinity Ligand for HCA2/GPR109A

In HCA2 (GPR109A) receptor studies, 4-methylnicotinic acid (IC₅₀ = 327 nM) provides a defined low-affinity comparator to higher-affinity nicotinic acid derivatives, such as the 6-substituted analog with an IC₅₀ of 21 nM [2]. This 15.6-fold difference in binding affinity makes 4-methylnicotinic acid a suitable tool for establishing concentration-response relationships, for use as a weak competitive ligand in displacement assays, or for experiments requiring minimal receptor engagement while retaining structural similarity to active analogs.

4-Methylpyridine Building Block for Drug Intermediates

4-Methylnicotinic acid is a key intermediate in the synthesis of nicotinic acid-substituted NAADP analogs and related pyridine-containing pharmacophores . Its documented large-scale synthetic route, employing reductive dechlorination of 2,6-dichloro-4-methylnicotinonitrile with zinc and ammonia, provides a reliable pathway for generating research quantities with defined process parameters [3]. Medicinal chemistry programs requiring a 4-methyl-substituted pyridine carboxylic acid scaffold should procure this specific isomer to ensure correct regiochemistry in downstream coupling reactions.

DAO/DDO Inhibition Control Compound

5-Methylnicotinic acid has been characterized as a weak inhibitor of human D-amino acid oxidase (DAO) with an IC₅₀ of 1.5 mM (1.50×10⁶ nM) and of D-aspartate oxidase (DDO) with an IC₅₀ of 5.47 mM [4]. While comparable direct inhibition data for the 4-methyl isomer are not available in public databases, the structural similarity suggests that 4-methylnicotinic acid may serve as a comparator or control compound in DAO/DDO enzyme assays. Researchers should select 4-methylnicotinic acid when a methylnicotinic acid scaffold is needed that is distinct from the 5-methyl inhibitor, potentially offering differential binding characteristics to flavin-dependent oxidases.

Application
Selection Property
Validation Focus
NAADP Inactive Analog Synthesis
Positional isomer identity (4-methyl vs. 5-substituted)
Ca²⁺-release assay response context
HCA2/GPR109A Low-Affinity Ligand Studies
Binding affinity rank-order review
Competitive radioligand displacement endpoint review
4-Methylpyridine Drug Intermediate Supply
Regiochemistry and scalable synthetic route
Process chemistry reproducibility review
DAO/DDO Inhibition Comparator Context
Structural distinctness from 5-methyl inhibitor
Flavin-dependent oxidase enzyme assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methylnicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.